Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is a complex organic compound with a molecular formula of C({21})H({24})ClKN({2})O({3}) This compound features a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, linked via an ethoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)piperazine.
Substitution Reaction: This intermediate is then reacted with benzyl chloride to introduce the phenylmethyl group, yielding 1-(4-chlorobenzyl)-4-phenylmethylpiperazine.
Ethoxyacetate Addition: The final step involves the reaction of this compound with ethyl bromoacetate under basic conditions, followed by hydrolysis and neutralization with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Use: Employing catalysts to increase reaction efficiency.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the aromatic rings or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings or piperazine derivatives.
Substitution: Formation of various substituted piperazine or aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes. It may serve as a lead compound in drug discovery efforts.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and aromatic groups allow it to bind to specific sites, potentially modulating biological pathways. The ethoxyacetate moiety may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Potassium (2-(4-((4-fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
- Potassium (2-(4-((4-bromophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
- Potassium (2-(4-((4-methylphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
Uniqueness
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
83881-50-9 |
---|---|
Molecular Formula |
C21H24ClKN2O3 |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
potassium;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C21H25ClN2O3.K/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);/q;+1/p-1 |
InChI Key |
HLVJBBWMBPQZAE-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)[O-])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.